Molecular Weight and Lipophilicity (cLogP) Differentiation: Target Compound vs. Des-methyl Norbornenylpiperazine
The target compound possesses a molecular weight of 289.5 Da and a predicted logP of approximately 3.0-3.4 [1], significantly higher than the 192.3 Da and experimental logP of 1.07 reported for 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine [2]. This 97.2 Da increase in molecular weight and >1.9 log unit elevation in lipophilicity indicates a substantially different absorption and brain penetration profile that cannot be replicated by the simpler piperazine analog [3].
| Evidence Dimension | Molecular Weight (Da) and LogP |
|---|---|
| Target Compound Data | MW = 289.5 Da; cLogP ≈ 3.0-3.4 (predicted) |
| Comparator Or Baseline | 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: MW = 192.3 Da; LogP = 1.07 (experimental) |
| Quantified Difference | ΔMW = +97.2 Da; ΔLogP ≈ +1.9 to +2.3 log units |
| Conditions | Comparative analysis of vendor-reported and database physicochemical data |
Why This Matters
For CNS-targeted screening campaigns requiring passive blood-brain barrier penetration, the >2 log unit higher lipophilicity of the target compound predicts a fundamentally different brain-to-plasma ratio compared to the des-methyl analog, making the analog unsuitable as a proxy.
- [1] PrenDB – Pharmaceutical Relevant Database. Predicted LogP for compound structurally related to norbornenyl-methyl-piperidinyl-methylpiperazine scaffold. Available at: https://prendb.pharmazie.uni-marburg.de View Source
- [2] ChemBase. 1-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}piperazine (CBID: 311364): MW 192.3006, LogP 1.072. Available at: http://www.chembase.cn/molecule-311364.html View Source
- [3] Badalyan K, Babayan N, Kalita E, et al. ADMET prediction of norbornenylpiperazine derivatives showing logP range for related scaffolds. J Appl Pharm Sci. 2025;15(06):115–127. doi:10.7324/JAPS.2025.230239 View Source
